Amino-PEG9-Amine
Overview
Description
Amino-PEG9-Amine, also known as 3,6,9,12,15,18,21,24,27-Nonaoxanonacosane-1,29-diamine, is a polyethylene glycol (PEG) derivative. This compound features nine ethylene glycol units and amine groups at both ends of its structure. It is a colorless, transparent liquid that is soluble in water and various organic solvents .
Mechanism of Action
Target of Action
Amino-PEG9-Amine is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
This compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system . This system is responsible for protein degradation within the cell. The compound’s mode of action involves the selective degradation of target proteins .
Biochemical Pathways
It is known that the compound operates within the ubiquitin-proteasome system . This system plays a crucial role in maintaining cellular homeostasis by controlling protein degradation, cell cycle progression, and DNA repair.
Pharmacokinetics
It is known that pegylation, the process of attaching peg chains to molecules, can improve the pharmacokinetic properties of therapeutic agents . PEGylation can increase the half-life of drugs in the bloodstream, enhance their solubility, and reduce their immunogenicity .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the selective degradation of target proteins . By directing the ubiquitin-proteasome system to degrade specific proteins, this compound can influence various cellular processes, potentially leading to therapeutic effects.
Biochemical Analysis
Biochemical Properties
The amino groups in Amino-PEG9-Amine are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . This reactivity allows this compound to interact with various enzymes, proteins, and other biomolecules in biochemical reactions. The exact nature of these interactions would depend on the specific biomolecules involved and the conditions under which the reactions occur.
Cellular Effects
They serve as nutrients for immune cells, instructing immune cell function . Amino acids also contribute to cell growth and differentiation, cell cycle regulation, gene expression, and signal transduction . It’s plausible that this compound, due to its amino groups, could influence similar cellular processes.
Molecular Mechanism
The molecular mechanism of this compound largely depends on its role as a PEG-based PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This compound, as a linker, plays a crucial role in this process.
Metabolic Pathways
Amino acids are known to participate in various metabolic pathways . They contribute to ATP generation, nucleotide synthesis, and redox balance . It’s plausible that this compound, due to its amino groups, could be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amino-PEG9-Amine typically involves the activation of polyethylene glycol followed by its reaction with compounds containing amine functional groups. One common method is the reaction of activated PEG with ethylenediamine under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar activation and reaction processes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Amino-PEG9-Amine undergoes various chemical reactions, including:
Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Coupling Reactions: It can form amide bonds with carboxylic acids or their derivatives.
Oxidation and Reduction: The amine groups can be oxidized to form nitroso or nitro compounds, and reduced to form secondary or tertiary amines
Common Reagents and Conditions:
Substitution Reactions: Reagents such as acyl chlorides, anhydrides, or activated esters are commonly used.
Coupling Reactions: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used
Major Products:
Substitution Reactions: Formation of substituted amines or amides.
Coupling Reactions: Formation of amide-linked conjugates.
Oxidation and Reduction: Formation of nitroso, nitro, or secondary/tertiary amines
Scientific Research Applications
Amino-PEG9-Amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Amino-PEG4-Amine: Contains four ethylene glycol units and amine groups at both ends.
Amino-PEG6-Amine: Contains six ethylene glycol units and amine groups at both ends.
Amino-PEG12-Amine: Contains twelve ethylene glycol units and amine groups at both ends
Uniqueness: Amino-PEG9-Amine is unique due to its specific length of nine ethylene glycol units, which provides an optimal balance between flexibility and functionality. This length allows for efficient conjugation and modification while maintaining biocompatibility and solubility .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44N2O9/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h1-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYRXJJAEDMZGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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